molecular formula C19H17N3O4S2 B296302 6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B296302
M. Wt: 415.5 g/mol
InChI Key: AKGHWISMPWUHLP-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a chemical compound that has been synthesized and studied extensively in recent years. It belongs to the class of thiazolo-triazole compounds and has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-cancer, anti-inflammatory, and anti-microbial effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is its potential as a fluorescent probe for the detection of metal ions. It has also shown promising anti-cancer and anti-inflammatory effects in vitro and in vivo. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For the study of 6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one include further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a drug candidate. It may also be studied for its potential as a material for organic electronics and sensors.

Synthesis Methods

The synthesis of 6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves the reaction of 3-methyl-2-thiophenecarboxaldehyde, 3,4,5-trimethoxyaniline, and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of a catalyst. The reaction takes place in a solvent and requires careful monitoring of temperature and reaction time to obtain a high yield of the product.

Scientific Research Applications

The thiazolo-triazole compounds have shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and material science. 6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also shown potential as a fluorescent probe for the detection of metal ions.

Properties

Molecular Formula

C19H17N3O4S2

Molecular Weight

415.5 g/mol

IUPAC Name

(6Z)-6-[(3-methylthiophen-2-yl)methylidene]-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C19H17N3O4S2/c1-10-5-6-27-14(10)9-15-18(23)22-17(20-21-19(22)28-15)11-7-12(24-2)16(26-4)13(8-11)25-3/h5-9H,1-4H3/b15-9-

InChI Key

AKGHWISMPWUHLP-DHDCSXOGSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

SMILES

CC1=C(SC=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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